molecular formula C11H14N2O3 B14681734 methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate CAS No. 35675-18-4

methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate

Cat. No.: B14681734
CAS No.: 35675-18-4
M. Wt: 222.24 g/mol
InChI Key: BMKATZRICATDFH-UHFFFAOYSA-N
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Description

Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate typically involves the reaction of methanol with urea or other carbamoyl donors. One common method is the reaction of methanol with urea, producing methyl carbamate and ammonia as by-products . Another approach involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient method for the preparation of carbamates without the need for an inert atmosphere .

Industrial Production Methods

Industrial production of carbamates often employs phosgene-free methods to ensure safety and environmental sustainability. For instance, the reaction of amines with organic carbonates such as dimethyl carbonate is an environmentally benign synthetic route to carbamate esters . This method is preferred due to its lower environmental impact and the avoidance of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce reduced carbamates. Substitution reactions can result in a variety of substituted carbamates with different functional groups.

Scientific Research Applications

Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate involves its interaction with specific molecular targets. In biological systems, carbamates are known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to an increase in acetylcholine levels at nerve synapses, resulting in prolonged nerve stimulation. The compound’s unique structure allows it to bind effectively to the enzyme, blocking its activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another ester of carbamic acid, used in similar applications but with different properties.

    Phenyl carbamate: Known for its use in the synthesis of various organic compounds.

    Benzyl carbamate: Utilized as a protecting group in organic synthesis.

Uniqueness

Methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to act as a potent enzyme inhibitor and its versatility in various synthetic applications make it a valuable compound in scientific research and industrial processes.

Properties

CAS No.

35675-18-4

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl N-[(E)-C-methyl-N-phenylmethoxycarbonimidoyl]carbamate

InChI

InChI=1S/C11H14N2O3/c1-9(12-11(14)15-2)13-16-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,12,13,14)

InChI Key

BMKATZRICATDFH-UHFFFAOYSA-N

Isomeric SMILES

C/C(=N\OCC1=CC=CC=C1)/NC(=O)OC

Canonical SMILES

CC(=NOCC1=CC=CC=C1)NC(=O)OC

Origin of Product

United States

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